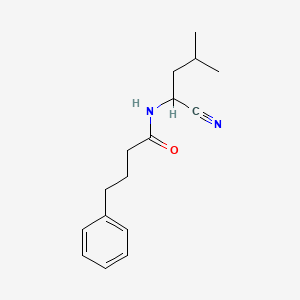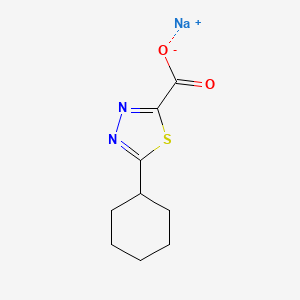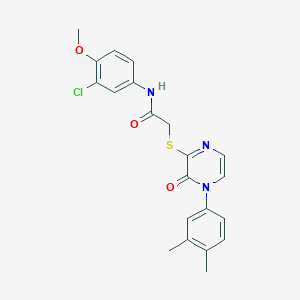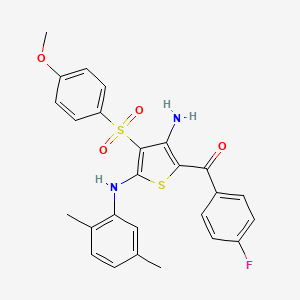
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide, also known as JWH-018, is a synthetic cannabinoid that was first identified in 2008. It is a psychoactive substance that is commonly used as a recreational drug due to its ability to produce effects similar to those of natural cannabinoids found in marijuana. However, JWH-018 is much more potent than THC, the main psychoactive component of marijuana, and can lead to adverse effects when consumed in large quantities.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide acts on the cannabinoid receptors in the brain and other parts of the body, producing a range of effects such as altered mood, perception, and cognition. It is a full agonist of the CB1 receptor, which is responsible for most of the psychoactive effects of cannabinoids. N-(1-cyano-3-methylbutyl)-4-phenylbutanamide also has some affinity for the CB2 receptor, which is involved in the immune system and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been shown to produce a range of biochemical and physiological effects in animal and human studies. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its mood-enhancing effects. It also has analgesic properties and may reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other synthetic cannabinoids. Additionally, its potency and selectivity for the CB1 receptor make it a useful tool for studying the cannabinoid system. However, its potential for abuse and adverse effects on human health make it a challenging substance to work with.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-phenylbutanamide and other synthetic cannabinoids. One area of interest is the development of safer and more effective drugs that target the cannabinoid system for therapeutic purposes. Additionally, there is a need for further studies on the long-term effects of synthetic cannabinoids on human health, particularly in terms of their potential for addiction and other adverse effects. Finally, there is a need for research on the potential use of synthetic cannabinoids in the treatment of various medical conditions, including pain, inflammation, and psychiatric disorders.
Métodos De Síntesis
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 1-pentyl-3-(4-chlorophenyl)acetyl chloride with 3-methylbutylamine to produce 1-pentyl-3-(4-chlorophenyl)-N-(3-methylbutyl)propanamide. This compound is then reacted with potassium cyanide to produce N-(1-cyano-3-methylbutyl)-4-chlorobenzamide, which is then reacted with phenylmagnesium bromide to produce N-(1-cyano-3-methylbutyl)-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may also have potential as a treatment for anxiety, depression, and other psychiatric disorders. Additionally, N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been used in research to study the cannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)11-15(12-17)18-16(19)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIYBIDOWDSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)


![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)
![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)

![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)